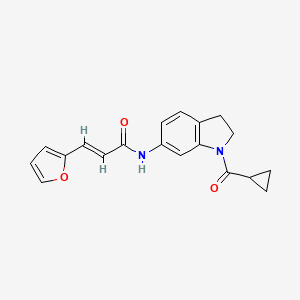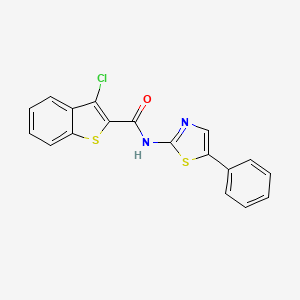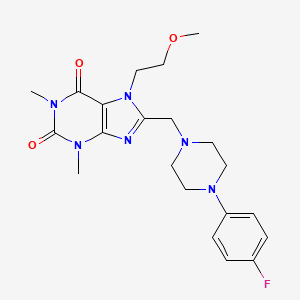
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research. This compound is synthesized through a multi-step reaction process, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Green Organic Chemistry Synthesis
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide has been utilized in green organic chemistry. Specifically, this compound, under microwave radiation, was used in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi. This process demonstrated a sustainable approach to organic synthesis (Jimenez et al., 2019).
Polymer Synthesis and Antimicrobial Properties
Polymers derived from compounds including indole-based structures have shown promise in antimicrobial applications. Polycyclic chalcone-containing polyacrylamides, where indole structures are integral, have been synthesized and evaluated for their antibacterial and antifungal activities. These polymers demonstrated significant antimicrobial potential, highlighting the usefulness of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide derivatives in developing new antimicrobial agents (Boopathy et al., 2017).
Cytotoxicity in Cancer Research
This compound's analogs have been part of focused library development in cancer research. They have been synthesized to create compounds with enhanced cytotoxicity against various cancer cell lines. Such research provides insights into developing new chemotherapeutic agents and understanding the role of furan and indole derivatives in cancer treatment (Tarleton et al., 2013).
Food Safety and Contaminants
In the context of food safety, studies involving furan compounds like (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide have explored their formation and potential risk to public health. These compounds, particularly acrylamides, are formed during the cooking and processing of various foods, necessitating research into their occurrence, formation mechanisms, and potential health risks (Studer et al., 2018).
Viral Replication Inhibition
A novel chemical compound closely related to (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide has been identified as a suppressor of SARS coronavirus helicase, an essential enzyme for viral replication. This discovery highlights the potential for derivatives of this compound in antiviral drug development, particularly against coronaviruses (Lee et al., 2017).
Propiedades
IUPAC Name |
(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(8-7-16-2-1-11-24-16)20-15-6-5-13-9-10-21(17(13)12-15)19(23)14-3-4-14/h1-2,5-8,11-12,14H,3-4,9-10H2,(H,20,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFBVCGSLDKFW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)




![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)